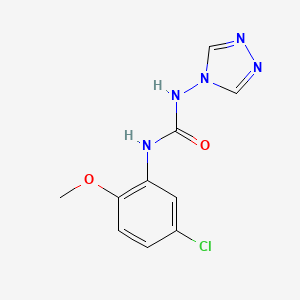
N-(5-chloro-2-methoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea, also known as CMU, is a synthetic compound that belongs to the class of triazolyl ureas. It has been extensively studied for its potential use in various scientific research applications, particularly in the field of neuroscience. CMU has been found to exhibit a range of biochemical and physiological effects, making it an important tool for investigating the mechanisms of various neurological disorders.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea is not yet fully understood, but it is believed to involve the modulation of the sigma-1 receptor. Binding of N-(5-chloro-2-methoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea to this receptor has been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline. This activity may be responsible for the potential therapeutic effects of N-(5-chloro-2-methoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea in various neurological disorders.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea has been found to exhibit a range of biochemical and physiological effects, including the modulation of various neurotransmitters, as mentioned above. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects in various neurological disorders. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea has been found to increase the expression of various proteins involved in cell survival, suggesting that it may have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-chloro-2-methoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea is its high affinity for the sigma-1 receptor, making it a useful tool for investigating the role of this receptor in various physiological processes. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea has been found to be relatively stable and easy to synthesize, making it a convenient compound for use in laboratory experiments. However, one limitation of N-(5-chloro-2-methoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea is its potential toxicity, particularly at high doses. Careful consideration should be given to the appropriate dosage and administration of N-(5-chloro-2-methoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea in laboratory experiments.
Direcciones Futuras
There are many potential future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea. One area of interest is its potential use in the treatment of various neurological disorders, particularly depression, anxiety, and Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of N-(5-chloro-2-methoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea and to determine its efficacy and safety in clinical trials. Additionally, research on the sigma-1 receptor and its role in various physiological processes may lead to the development of new therapeutic targets for the treatment of neurological disorders.
Métodos De Síntesis
N-(5-chloro-2-methoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea can be synthesized through a multistep process involving the reaction of 5-chloro-2-methoxyaniline with triethyl orthoformate, followed by the reaction of the resulting intermediate with 4H-1,2,4-triazole-3-thiol. The final product is obtained through the reaction of the resulting intermediate with N,N'-dimethylformamide dimethyl acetal.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea has been extensively studied for its potential use in various scientific research applications, particularly in the field of neuroscience. It has been found to exhibit a range of biochemical and physiological effects, making it an important tool for investigating the mechanisms of various neurological disorders. N-(5-chloro-2-methoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea has been shown to bind to the sigma-1 receptor, a protein that is involved in a range of cellular processes, including calcium signaling, protein synthesis, and cell survival. This binding activity has been linked to the potential therapeutic effects of N-(5-chloro-2-methoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea in various neurological disorders, including depression, anxiety, and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(1,2,4-triazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O2/c1-18-9-3-2-7(11)4-8(9)14-10(17)15-16-5-12-13-6-16/h2-6H,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTZUOPCTIMFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(1,2,4-triazol-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5800491.png)
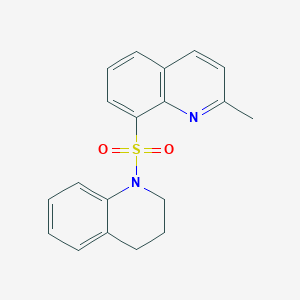

![[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5800500.png)
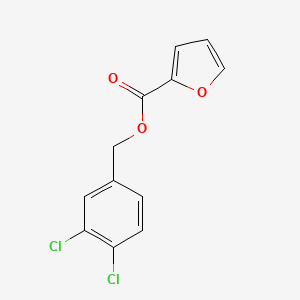

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5800524.png)
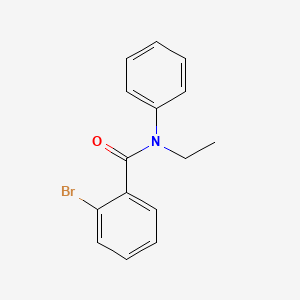
![N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5800539.png)
![2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5800541.png)
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methoxybenzamide](/img/structure/B5800559.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5800562.png)
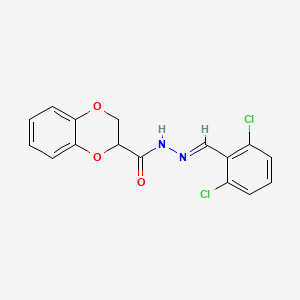
![4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5800582.png)